molecular formula C15H14O B2815385 2-Benzyl-3-phenyloxirane CAS No. 170277-50-6

2-Benzyl-3-phenyloxirane

Cat. No. B2815385
CAS RN: 170277-50-6
M. Wt: 210.276
InChI Key: ZMEQMWLSJBXCMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-phenyloxirane consists of a three-membered cyclic ether (oxirane) with phenyl and benzyl substituents . The exact 3D structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

While specific reactions involving 2-Benzyl-3-phenyloxirane are not detailed in the search results, benzylic compounds are known to undergo various reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Reactivity and Catalysis

2-Benzyl-3-phenyloxirane (also referred to as phenyloxirane in some literature) has been a subject of interest due to its unique reactivity. Studies have shown that phenyloxiranes, like 2-Benzyl-3-phenyloxirane, demonstrate significant reactivity towards nucleophiles. This reactivity is comparable to non-benzylic oxiranes, but aryloxiranes requiring an antiperpendicular trajectory of the nucleophile orthogonal to the plane of the aryl ring show increased reactivity. This has implications for synthetic chemistry where such reactivities are harnessed for various reactions (Lynas-Gray & Stirling, 2010).

Enzymatic Hydrolysis and Stereochemistry

The compound has been studied for its interaction with enzymes such as soluble epoxide hydrolase (sEH). Investigations reveal that sEH exhibits regio- and enantioselective hydrolysis of phenyloxiranes, showing preference for certain enantiomers over others. This aspect is particularly intriguing for biochemical applications where stereochemistry plays a pivotal role (Williamson et al., 2000).

Catalytic Reactions and Synthesis

2-Benzyl-3-phenyloxirane has been used in various catalytic reactions. Studies demonstrate its application in Friedel-Crafts reactions catalyzed by Sc(OTf)3, showing significant diastereoselectivity and suggesting the formation of benzylic cations as intermediates. This provides insights into the compound's utility in synthesizing complex organic molecules with high stereoselectivity (Wilcke & Bach, 2012).

Spectroscopic Analysis for Configuration Determination

The determination of absolute configuration of phenyloxiranes like 2-Benzyl-3-phenyloxirane has been a topic of research. Vibrational circular dichroism studies have been conducted to establish the absolute configuration at the benzylic position, providing crucial data for understanding the stereochemistry of such molecules (Fristrup et al., 2008).

Material Science and Fluorescent Materials

The compound has been part of studies focusing on the synthesis of materials with specific properties. For instance, it was used in palladium-catalyzed reactions to construct benzo-fused dipyrromethenes, highlighting its role in expanding the applications of fluorescent materials (Chen et al., 2020).

properties

IUPAC Name

2-benzyl-3-phenyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEQMWLSJBXCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-phenyloxirane

Synthesis routes and methods

Procedure details

Using the method of Example 36 with phenylacetaldehyde but using (1 mmol) of dimethyl sulfide gave the title compound in 80% yield as a clear oil. δH (CDCl3, 250 MHz): 7.3-7.1 (10H,m), 3.55 (1H,d,J=2.0 Hz), 3.05 (1H, dt,J=6.0 Hz,J=2.0 Hz), 2.80 (2H,d,J=6.0 Hz)ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Yield
80%

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